1,1,1,2-Tetrachloropropane

説明

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

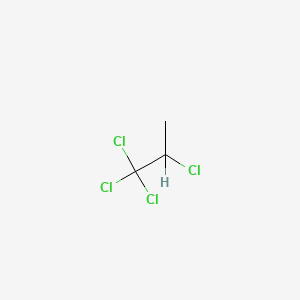

1,1,1,2-Tetrachloropropane possesses the molecular formula C₃H₄Cl₄, indicating a three-carbon propane backbone with four chlorine atoms substituting for hydrogen atoms. The compound's molecular weight is precisely 181.9 grams per mole according to PubChem computational analysis. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which clearly indicates the positions of chlorine substitution on the propane carbon chain. Alternative nomenclature includes "Propane, 1,1,1,2-tetrachloro-" which follows the substitutive naming convention by identifying the parent propane molecule and specifying the tetrachloro substitution pattern.

The Chemical Abstracts Service registry number for this compound is 812-03-3, providing unique identification for this specific isomer. Additional registry identifiers include the European Inventory of Existing Commercial Chemical Substances number 212-381-2 and the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database identifier DTXSID10870776. The compound's International Chemical Identifier representation is InChI=1S/C3H4Cl4/c1-2(4)3(5,6)7/h2H,1H3, which provides a standardized method for describing the molecular structure. The corresponding International Chemical Identifier Key is FEKGWIHDBVDVSM-UHFFFAOYSA-N, serving as a fixed-length condensed digital representation of the molecular structure.

The Simplified Molecular Input Line Entry System notation for this compound is CC(C(Cl)(Cl)Cl)Cl, which describes the atomic connectivity in a linear text format. This notation clearly illustrates the carbon backbone with methyl, chloromethyl, and trichloromethyl functional groups. The structural formula CH₃CHClCCl₃ provides an explicit representation of the atomic arrangement, showing the asymmetric distribution of chlorine atoms across the three-carbon chain.

特性

CAS番号 |

812-03-3 |

|---|---|

分子式 |

C3H4Cl4 |

分子量 |

181.9 g/mol |

IUPAC名 |

1,1,1,2-tetrachloropropane |

InChI |

InChI=1S/C3H4Cl4/c1-2(4)3(5,6)7/h2H,1H3 |

InChIキー |

FEKGWIHDBVDVSM-UHFFFAOYSA-N |

SMILES |

CC(C(Cl)(Cl)Cl)Cl |

正規SMILES |

CC(C(Cl)(Cl)Cl)Cl |

他のCAS番号 |

812-03-3 |

製品の起源 |

United States |

類似化合物との比較

Structural Isomerism and Physical Properties

Chlorinated propanes exhibit distinct physical and chemical behaviors based on chlorine atom positions. Key compounds include:

Key Observations :

- Boiling Points : 1,1,2,2-Tetrachloropropane has a relatively high boiling point (153°C) due to symmetrical chlorine distribution, enhancing intermolecular forces . Asymmetrical isomers like 1,1,1,2- or 1,1,3,3-tetrachloropropane may exhibit lower boiling points but require experimental confirmation.

- Density : The density of 1,1,2,2-tetrachloropropane (1.759 g/cm³) reflects its compact molecular packing compared to less substituted isomers .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1,1,1,2-tetrachloropropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via gas-solid reactions using zero-valent iron and phosphorus co-modified carbon catalysts under controlled temperatures (e.g., 50–65°C) to optimize chlorine substitution patterns . Alternatively, photochlorination of intermediates like 1,1,1,3-tetrachloropropane with UV light and chlorine gas achieves selective chlorination, requiring precise control of reaction time and light intensity to avoid over-chlorination .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Conformational analysis employs vibrational spectroscopy (Raman/IR) and electron diffraction to resolve bond angles and torsional dynamics. For example, IR peaks at 400–600 cm⁻¹ correspond to C-Cl stretching modes, while molecular mechanics calculations validate experimental data .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure. Toxicity assessments should follow OECD guidelines, including acute toxicity testing in rodents (e.g., LD50 determination via oral/dermal routes) and in vitro assays (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Fractional distillation separates intermediates (e.g., 1,2,3-trichloropropane) from the target compound. Adjusting chlorination parameters (e.g., Cl₂ flow rate, catalyst loading) reduces heavy-end by-products like pentachloropropanes. For example, maintaining a 20–60% unreacted trichloropropane in the effluent stream improves selectivity .

Q. What advanced spectroscopic techniques resolve conformational isomers of this compound?

- Methodological Answer : Polarized Raman spectroscopy distinguishes gauche and trans conformers via C-Cl bond polarization differences. Low-temperature crystallography (≤ -50°C) stabilizes specific isomers for X-ray analysis, while DFT simulations predict relative energy barriers (e.g., 2–5 kJ/mol between conformers) .

Q. How do catalytic systems influence hydrodehalogenation of this compound?

- Methodological Answer : Dinuclear molybdenum catalysts (e.g., paddlewheel complexes) exhibit first-order kinetics in hydrodehalogenation. Kinetic isotope effects (KIE ≈ 1.71) using deuterated reagents confirm H-abstraction as the rate-determining step. Catalyst design focuses on ligand tuning (e.g., phosphine vs. carboxylate) to enhance turnover frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。